molecular formula C₂₄H₃₅D₅O₅ B1158042 3β-Cholic Acid-d5

3β-Cholic Acid-d5

Cat. No.: B1158042
M. Wt: 413.6
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling for Quantitative Analysis and Metabolic Tracing

Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or a metabolic pathway. This is achieved by replacing one or more atoms in a molecule of interest with their stable isotopes. The most commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The significance of isotopic labeling lies in its dual application for quantitative analysis and metabolic tracing:

Quantitative Analysis: In quantitative analysis, isotopically labeled compounds, such as 3β-Cholic Acid-d5, serve as ideal internal standards for mass spectrometry (MS). Because they are chemically identical to the analyte of interest (the "unlabeled" compound), they behave similarly during sample preparation and analysis, correcting for any loss of analyte. However, due to their different mass, they can be distinguished by the mass spectrometer. This isotope dilution mass spectrometry approach allows for highly accurate and precise quantification of metabolites in complex biological samples like plasma and urine.

Metabolic Tracing: Isotopic labeling is also instrumental in metabolic tracing, or flux analysis, which measures the rate of metabolic reactions. By introducing a labeled substrate into a biological system, researchers can follow the labeled atoms as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathway activity, which cannot be obtained by simply measuring the concentrations of metabolites. For instance, deuterium-labeled glucose has been used to trace its metabolism through glycolysis and other interconnected pathways.

Overview of Deuterated Bile Acids as Research Probes

Deuterated bile acids are bile acids that have had one or more of their hydrogen atoms replaced with deuterium. These compounds are valuable research probes, particularly in the field of metabolomics. They are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous bile acids in biological fluids. The use of a deuterated internal standard that is structurally identical to the analyte of interest helps to ensure the accuracy and reproducibility of the quantitative results.

Mixtures of deuterated bile acids are commercially available and are designed for use in mass spectrometry applications where quantitative reproducibility is essential. These mixtures can contain deuterated versions of primary, secondary, and conjugated bile acids.

Contextual Role of Cholic Acid in Bile Acid Metabolism and Homeostasis

Cholic acid is a primary bile acid, meaning it is synthesized in the liver from cholesterol. Along with chenodeoxycholic acid, it is one of the two major bile acids produced in humans. The synthesis of cholic acid is a multi-step enzymatic process.

Once synthesized, cholic acid is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glycocholic acid and taurocholic acid, respectively. These conjugated bile acids are then secreted into the bile and stored in the gallbladder. After a meal, they are released into the small intestine where they play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.

In the intestine, gut bacteria can modify primary bile acids into secondary bile acids. labshake.com For example, cholic acid can be converted to deoxycholic acid. labshake.com Bile acids are not only digestive aids but also act as signaling molecules that regulate their own synthesis and transport, as well as cholesterol, glucose, and energy homeostasis.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₅D₅O₅
Molecular Weight 413.6 g/mol
Synonyms (3β,5β,7α,12α)-3,7,12-Trihydroxy-cholan-24-oic Acid-d5, 3-Epicholic Acid-d5, 3β,7α,12α-Trihydroxy-5β-cholanoic Acid-d5N/A
Isotopic Purity Not specified in search resultsN/A
Physical Form Not specified in search resultsN/A

Interactive Data Table: Representative Mass Spectrometry Parameters for Bile Acid Analysis

The following table provides representative mass spectrometry parameters that would be used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of bile acids, where this compound would serve as an internal standard for its unlabeled counterpart, 3β-Cholic Acid.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3β-Cholic Acid407.3407.3-
This compound (Internal Standard) 412.3 412.3 -
Cholic Acid407.3407.3-
Chenodeoxycholic Acid391.3391.3-
Deoxycholic Acid391.3391.3-
Glycocholic Acid464.374.0-
Taurocholic Acid514.380.0-

Note: The specific parameters can vary depending on the instrument and analytical method.

Research Findings

While specific research articles focusing solely on this compound are not prevalent in the public domain, its application can be inferred from studies utilizing closely related compounds and standard metabolomics techniques. Deuterated bile acids, including various isotopomers of cholic acid, are primarily used as internal standards in isotope dilution mass spectrometry for the accurate quantification of endogenous bile acids in biological matrices such as plasma, urine, and feces.

For instance, in studies investigating metabolic disorders related to bile acid synthesis, such as 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase deficiency, accurate measurement of various bile acid species is crucial for diagnosis and monitoring treatment efficacy. In such analyses, a deuterated analog like this compound would be added to the sample at a known concentration at the beginning of the sample preparation process. By comparing the mass spectrometer's response to the unlabeled (endogenous) 3β-cholic acid with that of the deuterated internal standard, researchers can precisely calculate the concentration of the endogenous compound, correcting for any variability during the analytical procedure.

The stability of the deuterium label is a critical factor in its use as a tracer. Studies on other deuterated bile acids have shown that labels on the steroid nucleus can sometimes be lost during enterohepatic cycling. However, labels on the side chain, as would be typical for a "-d5" designation, are generally more stable.

Properties

Molecular Formula

C₂₄H₃₅D₅O₅

Molecular Weight

413.6

Synonyms

(3β,5β,7α,12α)-3,7,12-Trihydroxy-cholan-24-oic Acid-d5;  3-Epicholic Acid-d5;  3β,7α,12α-Trihydroxy-5β-cholanoic Acid-d5; 

Origin of Product

United States

Synthesis and Structural Characterization of 3β Cholic Acid D5

Methodologies for Deuterium (B1214612) Incorporation in Steroidal Structures

The introduction of deuterium into a specific location within a complex molecule like a steroid requires carefully designed synthetic strategies. These methods can be broadly categorized into site-specific and general approaches.

Site-Specific Deuteration Strategies

Site-specific deuteration aims to introduce deuterium atoms at predetermined positions within the steroidal nucleus. For the synthesis of 3β-Cholic Acid-d5, the key challenge lies in the stereospecific introduction of deuterium at the C-3 position to achieve the β-configuration, which is an epimer of the more common 3α-hydroxy bile acids.

A plausible and effective method for achieving this involves the use of a deuterated reducing agent on a 3-keto steroid precursor. A general synthetic route can be outlined as follows:

Oxidation of the 3-hydroxyl group: The synthesis would commence with a suitable cholic acid derivative where the 3α-hydroxyl group is oxidized to a 3-keto group. This can be achieved using various oxidizing agents common in steroid chemistry.

Protection of other hydroxyl groups: To ensure the selective reduction of the 3-keto group, the hydroxyl groups at the C-7 and C-12 positions must be protected. This is a standard practice in multi-functional steroid synthesis.

Stereoselective reduction with a deuterated reagent: The crucial step is the reduction of the 3-keto group to a 3β-hydroxyl group using a deuterium source. Sodium borodeuteride (NaBD4) is a commonly used reagent for this purpose. nih.gov The stereochemical outcome of the reduction (i.e., the formation of the 3β-epimer) is influenced by the steric environment around the carbonyl group and the reaction conditions. The approach of the deuteride (B1239839) reagent from the less hindered α-face would lead to the desired 3β-deuteroxy group.

Deuterium exchange for additional labeling: To achieve a d5-labeled compound, additional deuterium atoms can be introduced at other positions, for instance, on the A-ring adjacent to the carbonyl group (C-2 and C-4) via enolization under basic conditions using a deuterated solvent like methanol-d4 (B120146) or D2O prior to the reduction step.

Deprotection: The final step involves the removal of the protecting groups from the C-7 and C-12 hydroxyls to yield this compound.

This strategic approach allows for the precise placement of deuterium atoms, which is critical for its use as an internal standard.

General Approaches to Deuterated Bile Acid Synthesis

While site-specific methods offer precision, general approaches to deuteration are also employed, particularly for creating highly deuterated standards. One such method involves growing organisms or cells in media enriched with deuterium oxide (D2O). nist.gov In this approach, the biosynthetic pathways of the organism incorporate deuterium into the newly synthesized molecules, including bile acids. nist.gov

For instance, human hepatoma cells (Hep G2) grown in D2O-containing media have been shown to produce deuterium-enriched chenodeoxycholic acid. nist.gov While this method can produce highly deuterated molecules, it lacks site-specificity, resulting in a distribution of isotopologues with varying numbers and locations of deuterium atoms. Therefore, for producing a standard like this compound with a defined number and location of deuterium atoms, this method is less suitable than a targeted chemical synthesis.

Spectroscopic and Chromatographic Methods for Structural Confirmation

The confirmation of the structure of the synthesized this compound, including the verification of the deuterium positions and isotopic purity, relies on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, and it is particularly powerful for analyzing deuterated compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the deuterated positions (C-2, C-3, and C-4) would provide direct evidence of successful deuterium incorporation. The signal for the 3α-proton, which would typically appear as a multiplet, would be absent, and the signals for the protons at C-2 and C-4 would also be missing or have significantly reduced integrals.

²H NMR Spectroscopy: A deuterium (²H) NMR spectrum can be acquired to directly observe the signals of the incorporated deuterium atoms. The chemical shifts of the deuterium signals would correspond to the positions of deuteration, providing unambiguous confirmation of their location on the steroid skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. Furthermore, there is a noticeable isotopic shift, where the resonance of a deuterated carbon is shifted slightly upfield compared to its protio-analog. This provides another layer of confirmation for the location of the deuterium atoms. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of all proton and carbon signals in the steroid, further confirming its structure.

NMR Technique Expected Observation for this compound Information Gained
¹H NMRAbsence/reduction of signals for H-2, H-3, H-4Confirmation of deuterium incorporation at specific sites.
²H NMRPresence of signals at chemical shifts corresponding to C-2, C-3, C-4Direct detection and localization of deuterium atoms.
¹³C NMRUpfield isotopic shifts and C-D coupling for C-2, C-3, C-4Confirmation of deuteration sites and structural integrity.
2D NMR (COSY, HSQC, HMBC)Correlation patterns consistent with the 3β-cholic acid skeletonComplete structural elucidation and confirmation of stereochemistry.

Mass Spectrometry for Molecular Weight and Isotopic Purity Verification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for assessing its isotopic composition.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion of this compound. The expected molecular weight would be approximately 413.6 g/mol , which is 5 mass units higher than the unlabeled 3β-cholic acid (408.6 g/mol ). caymanchem.comcaymanchem.com This mass shift directly corresponds to the incorporation of five deuterium atoms.

Isotopic Purity Verification: Mass spectrometry is the primary method for determining the isotopic purity of a labeled compound. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d5 species can be quantified relative to other isotopologues (d0, d1, d2, d3, d4). For use as an internal standard in quantitative analyses, a high isotopic purity (typically >98%) is required. Commercial suppliers of deuterated standards provide a certificate of analysis that specifies the isotopic purity determined by mass spectrometry. sigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of bile acids. nih.gov In this technique, the precursor ion corresponding to the deuterated bile acid is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.

Mass Spectrometry Parameter Expected Value/Observation for this compound
Molecular Weight (unlabeled)408.6 g/mol
Molecular Weight (d5 labeled)~413.6 g/mol
Mass ShiftM+5
Isotopic Purity>98% d5

Assessment of Chemical and Isotopic Purity for Research Applications

For this compound to be a reliable internal standard in research applications, both its chemical and isotopic purity must be rigorously assessed and certified.

Chemical Purity: The chemical purity refers to the percentage of the desired compound in the sample, free from other chemical impurities. This is typically determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS). The presence of any isomeric impurities, such as the 3α-epimer, would also be assessed and quantified. A high chemical purity (e.g., ≥98%) is essential to avoid interference in analytical assays.

Isotopic Purity and Enrichment: Isotopic purity, as determined by mass spectrometry, quantifies the percentage of molecules that have the desired number of deuterium labels (in this case, five). sigmaaldrich.comrsc.org Isotopic enrichment, on the other hand, refers to the percentage of a specific atomic position that is occupied by the heavy isotope. isotope.com For a compound to be an effective internal standard, it should have a high isotopic purity to ensure that the measured signal accurately reflects the concentration of the standard and is not significantly affected by contributions from lower-mass isotopologues. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.org

The use of well-characterized, high-purity deuterated standards like this compound is crucial for the accuracy and reliability of quantitative studies of bile acid metabolism. medchemexpress.com

Advanced Analytical Methodologies Employing 3β Cholic Acid D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (ID-MS) in Bile Acid Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that provides a high degree of accuracy and precision. nih.gov The core principle of ID-MS involves the addition of a known amount of a stable, isotopically labeled version of the analyte—such as 3β-cholic acid-d5 for the quantification of cholic acid—to the sample at the earliest stage of analysis. nih.govmtoz-biolabs.com This labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment (e.g., deuterium (B1214612) instead of hydrogen). nih.gov

Because the internal standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during all subsequent analytical steps, including extraction, derivatization, and chromatographic separation. mtoz-biolabs.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. mtoz-biolabs.com

During mass spectrometric detection, the instrument distinguishes between the endogenous analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. The concentration of the endogenous analyte is then calculated based on the ratio of the signal response of the analyte to that of the known amount of the internal standard. mtoz-biolabs.com This ratiometric measurement corrects for sample loss and variations in instrument response (matrix effects), thereby yielding highly reliable and reproducible quantitative data. nih.govnih.gov The use of stable-isotope dilution in conjunction with LC-MS/MS is considered to provide the highest possible analytical specificity for quantitative determinations in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Method Development

The development of robust LC-MS methods is central to the accurate profiling of bile acids. These methods combine the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. frontiersin.org The use of this compound and other deuterated standards is integral to method validation and routine application, ensuring data quality across various biological matrices like serum, plasma, and feces. nih.govnih.govnih.gov

Both HPLC and UHPLC are employed to separate the complex mixture of bile acids before their introduction into the mass spectrometer. phenomenex.com The choice between them depends on the desired throughput, resolution, and sensitivity. mastelf.com

High-Performance Liquid Chromatography (HPLC): HPLC has been a foundational technique for bile acid analysis. researchgate.net It typically uses columns with stationary phase particles of 3-5 µm in size and operates at moderate pressures. phenomenex.com Reversed-phase columns, particularly C18, are most common for separating bile acids based on their hydrophobicity. researchgate.netnih.gov Gradient elution, often with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (such as acetonitrile (B52724) or methanol), is used to resolve the various free and conjugated bile acids. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced form of HPLC that utilizes columns with smaller stationary phase particles (<2 µm) and operates at much higher pressures (up to 15,000 psi or 1,000 bar). phenomenex.comeag.com This results in significantly faster analysis times, higher separation efficiency, and improved resolution and sensitivity. mastelf.comeag.com For bile acid analysis, UHPLC can dramatically reduce run times, making it ideal for high-throughput studies while effectively separating isobaric compounds that may otherwise interfere with quantification. nih.govnih.gov

The following table summarizes typical parameters used in HPLC and UHPLC methods for bile acid separation.

ParameterHPLC ExampleUHPLC ExampleSource(s)
Column YMC-Pack ODS-AQ (250 mm × 4.6 mm, 5 µm)Cortecs T3 (2.1 × 30 mm, 2.7 µm) researchgate.net, nih.gov
Mobile Phase A Diluted formic acid solution (pH 2.5)Water, 0.1% of 200 mM ammonium formate, 0.01% formic acid researchgate.net, nih.gov
Mobile Phase B Acetonitrile, Methanol (B129727)Acetonitrile/Isopropanol (B130326) (50/50), 0.1% of 200 mM ammonium formate, 0.01% formic acid researchgate.net, nih.gov
Flow Rate 1.0 mL/min1.0 mL/min researchgate.net, nih.gov
Column Temp. 30 °C60 °C researchgate.net, nih.gov
Run Time >15 min~7 min researchgate.net, nih.gov

Tandem mass spectrometry (MS/MS) is the detection technique of choice for bile acid quantification due to its exceptional selectivity and sensitivity. researchgate.netnih.gov It involves multiple stages of mass analysis, which helps to eliminate background noise and confirm the identity of the analytes. nih.gov

Electrospray Ionization (ESI) is the most common ionization source used for LC-MS analysis of bile acids. nih.govnih.gov ESI is a soft ionization technique that generates charged droplets from the liquid eluting from the LC column, which then desolvate to produce gas-phase ions of the analytes with minimal fragmentation. For bile acids, which possess a carboxylic acid group, ESI is typically operated in negative ion mode, where it generates deprotonated molecules [M-H]⁻. nih.govnih.gov This mode is highly efficient for bile acids and provides a strong signal for the parent ion, which is then used for subsequent MS/MS analysis. nih.gov Optimization of ESI parameters such as spray voltage and source temperature is critical for achieving maximal signal response. nih.gov

Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that provides the highest levels of sensitivity and specificity for quantification. numberanalytics.comnih.gov In an MRM experiment, a specific parent ion (or precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific fragment ion (or product ion) is selected and monitored by the second mass analyzer (Q3). numberanalytics.com

This process, known as a "transition" (precursor ion → product ion), is highly specific to the chemical structure of the analyte. By monitoring unique transitions for each bile acid and its corresponding internal standard (e.g., this compound), the method can accurately quantify individual bile acids even in a complex mixture containing isomers. researchgate.netresearchgate.net Method development involves optimizing the collision energy for each transition to maximize the product ion signal, thereby enhancing sensitivity. nih.govnih.gov

The table below shows example MRM transitions for several bile acids.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Source(s)
Cholic Acid (CA)407.3407.3 researchgate.net
Glycocholic Acid (GCA)464.374.0 researchgate.net
Taurocholic Acid (TCA)514.3514.3 researchgate.net
Chenodeoxycholic Acid (CDCA)391.3391.3 researchgate.net
Deoxycholic Acid (DCA)391.3391.3 researchgate.net
Cholic Acid-d4 (Internal Std.)411.3411.3 researchgate.net

Selected Ion Monitoring (SIM) is another targeted mass spectrometry mode, but it is typically performed on a single quadrupole mass spectrometer rather than a tandem (triple quadrupole) instrument. wikipedia.orgscioninstruments.com In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest, rather than scanning the entire mass range. scioninstruments.comvolatileanalysis.com

By focusing the detector's time on only the ions of interest, SIM significantly increases sensitivity compared to a full-scan acquisition. wikipedia.org While it provides greater sensitivity than a full scan, SIM is less selective than MRM because it does not involve fragmentation and monitoring of a specific product ion. frontiersin.orgnih.gov Therefore, there is a higher risk of interference from other compounds that might have the same m/z as the target analyte. scioninstruments.com SIM can be effectively used for quantifying bile acids when tandem mass spectrometry is not available or when interferences are known to be minimal. nih.govnih.gov

Optimization of Chromatographic Parameters for Resolution and Sensitivity

In liquid chromatography-mass spectrometry (LC-MS/MS), the separation of multiple bile acid species, which are often isomeric, is critical for accurate quantification. nih.govnih.gov The optimization of chromatographic conditions is paramount to achieving the necessary resolution and sensitivity. nih.gov When using this compound as an internal standard, the goal is to achieve baseline separation of the analyte from other isomers while ensuring the internal standard has a similar retention time and ionization efficiency.

Key parameters that are optimized include the stationary phase, mobile phase composition, and column temperature.

Stationary Phase: Reversed-phase columns, particularly C18 and High Strength Silica (HSS) T3 columns, are most commonly used for bile acid analysis. nih.gov A C18 column, for example, can effectively separate various bile acids, including cholic acid, from other species like lithocholic acid (LCA), ursodeoxycholic acid (UDCA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA). nih.gov

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic solvent, run in a gradient elution mode. nih.gov The aqueous phase is often modified with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency in the mass spectrometer. nih.govnih.gov For instance, a mobile phase system might use water with 0.01% formic acid and 200 mM ammonium formate as mobile phase A, and a mixture of acetonitrile and isopropanol with the same additives as mobile phase B. nih.gov The gradient, or the changing ratio of these mobile phases over time, is carefully adjusted to separate the structurally similar bile acids. researchgate.net

Flow Rate and Temperature: The flow rate and column temperature are also optimized to enhance separation. nih.govnih.gov A typical flow rate might be set around 0.3 ml/min with a column temperature of 40°C to ensure sharp, symmetrical peaks. nih.gov

The table below summarizes typical optimized parameters for bile acid analysis using LC-MS/MS.

ParameterTypical SettingPurposeCitation
Column Reversed-phase C18 or HSS T3Separation of structurally similar and isomeric bile acids nih.govnih.gov
Mobile Phase A Water with 0.1% formic acid or ammonium formateControls pH, improves peak shape and ionization nih.govnih.gov
Mobile Phase B Acetonitrile/Methanol/IsopropanolElutes analytes from the column nih.govnih.gov
Flow Rate 0.3 - 1.1 mL/minAffects retention time and resolution nih.govnih.gov
Column Temp. 40°C - 60°CInfluences peak shape and separation efficiency nih.govnih.gov
Injection Vol. 10 µLStandard volume for sample introduction nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is widely used for bile acid analysis, GC-MS offers an alternative, particularly when high-resolution separation is required. shimadzu.com However, bile acids are not inherently volatile due to their polar carboxyl and hydroxyl functional groups, making direct analysis by GC-MS impossible. shimadzu.comresearchgate.net Therefore, a chemical modification step known as derivatization is mandatory to increase their volatility. shimadzu.comrestek.com

Derivatization Techniques for Enhanced Volatility and Detection

Derivatization chemically alters the bile acid molecule by replacing the active hydrogens on polar functional groups with nonpolar groups, thereby increasing volatility. restek.com For cholic acid and its deuterated standard, this involves a multi-step process.

A common and robust method involves a two-step derivatization:

Methylation: The carboxyl group (-COOH) is first converted to a methyl ester (-COOCH₃). shimadzu.com

Trimethylsilylation (TMS): The hydroxyl groups (-OH) are then converted to trimethylsilyl (B98337) ethers (-OTMS) using silylating reagents. shimadzu.com

This dual approach is often preferred because derivatizing both the carboxyl and hydroxyl groups with only trimethylsilylation can result in unstable derivatives. shimadzu.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.netrestek.com For example, a reaction can be performed using BSTFA with 1% TMCS for 30 minutes. restek.com Another approach involves using a mixture of N-trimethylsilylimidazole (TMSI), pyridine, and TMCS, and heating at 60°C for 10 minutes. shimadzu.com Microwave-assisted derivatization has also been explored to accelerate the reaction, with optimized conditions reported at 210 W for 3 minutes. researchgate.net

Derivatization StepTarget GroupReagent(s)OutcomeCitation(s)
Methylation Carboxyl (-COOH)TMS diazomethane (B1218177) in benzene/methanolForms a stable methyl ester shimadzu.com
Silylation Hydroxyl (-OH)BSTFA + 1% TMCS; or TMSI/Pyridine/TMCSForms volatile trimethylsilyl (TMS) ethers shimadzu.comrestek.com

Selected Ion Monitoring (SIM) for Targeted Analysis

Once derivatized, the bile acids can be analyzed by GC-MS. For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. nih.govscielo.br Instead of scanning the entire mass range, SIM mode focuses the detector on a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analytes. scielo.br This approach significantly increases the sensitivity and selectivity of the analysis by reducing chemical noise from the sample matrix and other compounds. researchgate.net

In the analysis of bile acids using this compound as an internal standard, specific ions for the derivatized cholic acid and the derivatized deuterated standard are monitored. labshake.com The instrument measures the peak area ratio of the analyte to its corresponding labeled internal standard. This ratio is then used to calculate the concentration of the native bile acid in the sample, effectively correcting for any variability during the analytical process. nih.gov

Sample Preparation Methodologies for Complex Biological Matrices

Before instrumental analysis, bile acids must be isolated from the complex biological samples in which they are found, such as plasma, urine, or stool. nih.govnih.gov The primary goals of sample preparation are to remove interfering substances like proteins and salts and to concentrate the bile acids to a level suitable for detection. nih.govnih.gov The internal standard, this compound, is typically added at the beginning of this process to account for any loss of analyte during extraction and purification. nih.govcreative-proteomics.com

Extraction Techniques for Bile Acids from Biological Samples (e.g., plasma, urine, stool)

Several extraction techniques are employed, with the choice depending on the sample matrix.

Solid-Phase Extraction (SPE): This is a highly versatile and common method for cleaning up and concentrating bile acids from plasma, urine, and bile. creative-proteomics.comnih.gov The procedure typically uses a C18 sorbent cartridge. nih.govscholarsportal.info The sample, often after dilution and heating, is loaded onto a pre-conditioned cartridge. nih.govcreative-proteomics.com The bile acids are retained on the hydrophobic sorbent while salts and other polar interferences are washed away. creative-proteomics.com The purified bile acids are then eluted with an organic solvent like methanol. creative-proteomics.com This technique provides high and reproducible recoveries, often ranging from 89% to over 100%. creative-proteomics.comnih.gov

Liquid-Liquid Extraction (LLE): This technique is often used for more complex matrices like liver tissue. creative-proteomics.com After homogenizing the tissue, an organic solvent such as acetonitrile is added to extract the bile acids. creative-proteomics.com The process is often repeated to maximize recovery. creative-proteomics.com

Solvent Extraction: For fluids like serum or plasma, simple extraction with an organic solvent like ethanol (B145695) or acetonitrile can be used to simultaneously precipitate proteins and extract bile acids. nih.gov

Protein Precipitation and Purification Strategies

For serum and plasma samples, protein precipitation is a rapid and cost-effective method for sample cleanup. nih.govcreative-proteomics.com Proteins can bind to bile acids or interfere with the chromatographic analysis, making their removal essential. creative-proteomics.com

The most common method involves adding a cold organic solvent, such as methanol or acetonitrile, to the plasma or serum sample, typically in a 3:1 or 4:1 solvent-to-sample ratio. sigmaaldrich.comnih.govcreative-proteomics.com The mixture is vortexed and then centrifuged at high speed. sigmaaldrich.comcreative-proteomics.com This process denatures and precipitates the majority of the proteins into a solid pellet. The clear supernatant, which contains the bile acids and the this compound internal standard, is then carefully collected for analysis. nih.govyoutube.com In some protocols, the sample is incubated at a low temperature (e.g., -20°C) after adding the solvent to enhance protein precipitation. sigmaaldrich.com

Preparation StepDescriptionPurposeCommon ReagentsCitation(s)
Internal Standard Spiking Addition of this compound to the initial sampleTo correct for analyte loss and instrument variabilityMethanolic solution of the standard sigmaaldrich.comcreative-proteomics.com
Protein Precipitation Addition of a solvent to denature and remove proteinsTo remove major interferences from serum/plasmaAcetonitrile, Methanol sigmaaldrich.comnih.govcreative-proteomics.com
Solid-Phase Extraction (SPE) Chromatographic separation of analytes from matrixTo purify and concentrate bile acidsC18 Cartridges, Methanol, Water creative-proteomics.comnih.gov
Centrifugation Separation of precipitated solids from liquid supernatantTo isolate the extract containing the analytesN/A sigmaaldrich.comcreative-proteomics.com

Method Validation and Performance Characteristics

The reliability and accuracy of any quantitative analytical method depend on a rigorous validation process. When employing this compound as an internal standard for the quantification of cholic acid and other related bile acids, a comprehensive evaluation of the method's performance characteristics is essential. This validation ensures that the method is fit for its intended purpose, providing precise and accurate measurements of analyte concentrations in complex biological matrices. The following sections detail the key parameters evaluated during the validation of analytical methods using this deuterated internal standard.

Linearity and Dynamic Range Determination

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this proportionality is maintained. In methods utilizing this compound, linearity is established by analyzing a series of calibration standards containing known concentrations of the target analyte(s) and a fixed concentration of the internal standard. The response, typically the peak area ratio of the analyte to the internal standard, is plotted against the analyte concentration.

Research findings demonstrate that methods using deuterated bile acid standards exhibit excellent linearity over a broad dynamic range. For instance, calibration curves for various bile acids have been shown to be linear across a range of 0.01 to 100 µg/mL in human serum. nih.gov Other studies using liquid chromatography–tandem mass spectrometry (LC-MS/MS) have established linearity from 5 ng/mL to 5000 ng/mL for up to 15 different bile acid species, with correlation coefficients (r²) consistently greater than 0.99. mdpi.com Similarly, methods for cholic acid and its related impurities have demonstrated linearity from 2.0 to 80.0 µg/mL with correlation coefficients of 0.9999 or higher. researchgate.net The use of this compound as an internal standard is critical in achieving this high degree of linearity, as it effectively compensates for variations in sample preparation and instrument response.

Table 1: Representative Linearity and Dynamic Range for Bile Acid Analysis

Analyte Group Internal Standard Technique Dynamic Range Correlation Coefficient (r²)
Various Bile Acids Deuterium Labeled Standards GC-MS 0.01 - 100 µg/mL >0.99
15 Bile Acid Species Deuterated BA Mix LC-MS/MS 5 - 5000 ng/mL >0.99
Cholic Acid Impurities N/A RP-HPLC 2.0 - 80.0 µg/mL ≥0.9999
Various Bile Acids Deuterated BA Mix UHPLC-MS/MS 6 - 3000 nM Not Specified

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results to the true value and is often expressed as the percent recovery or relative error (RE%). Both parameters are assessed within a single day (intra-day) and over several days (inter-day) to account for short-term and long-term variability.

Analytical methods validated with deuterated internal standards like this compound consistently demonstrate high precision and accuracy. Studies on bile acid quantification report intra-day imprecision values between 1.53% and 10.63% (%CV), with inter-day imprecision ranging from 3.01% to 13.98% (%CV). nih.gov In another validated LC-MS/MS method, both intra- and inter-assay imprecision were below 10%, with accuracy falling within the acceptable range of 85% to 115%. mdpi.com These values are well within the typical acceptance criteria set by regulatory bodies, which generally require a %CV of less than 15% for precision and an accuracy range of 85-115% for most concentration levels. researchgate.netresearchgate.net

Table 2: Summary of Precision and Accuracy Data from Validated Bile Acid Assays

Validation Parameter Quality Control Level Acceptance Criteria Reported Finding (%CV or %RE)
Intra-day Precision (%CV) Low, Medium, High < 15% 1.53% - 10.63%
Inter-day Precision (%CV) Low, Medium, High < 15% 3.01% - 13.98%
Intra-day Accuracy (%RE) Low, Medium, High 85% - 115% Within acceptable limits
Inter-day Accuracy (%RE) Low, Medium, High 85% - 115% Within acceptable limits

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. These limits are crucial for determining the sensitivity of the method. Typically, LOD is defined as the concentration yielding a signal-to-noise (S/N) ratio of 3, while LOQ corresponds to an S/N ratio of 10. nih.govmdpi.com

The use of this compound in sensitive LC-MS/MS methods allows for very low detection and quantification limits. Validated methods have established the LOQ for various bile acids to be as low as 5 ng/mL. mdpi.com For related cholic acid impurities, an LOD of 0.060 µg/mL and an LOQ of 2.0 µg/mL have been reported. researchgate.net The ability to achieve such low limits is essential for the analysis of bile acids in biological samples where they may be present at trace levels.

Table 3: Examples of LOD and LOQ in Bile Acid Analysis

Parameter Definition (Signal-to-Noise Ratio) Reported Value Analytical Technique
LOD S/N ≥ 3 0.060 µg/mL RP-HPLC
LOQ S/N ≥ 10 2.0 µg/mL RP-HPLC
LLOQ Lowest point in linearity study with acceptable precision/accuracy 5 ng/mL LC-MS/MS

Stability of Analyte and Internal Standard in Prepared Samples

Stability testing is performed to evaluate the integrity of the analytes and the internal standard in a given matrix under specific storage and processing conditions. This ensures that the concentration does not change from the time of sample collection to the time of analysis. For methods employing this compound, stability is assessed under various conditions, such as bench-top (room temperature), refrigerated (4°C), and frozen (−20°C or −80°C) storage, as well as after freeze-thaw cycles.

Research has confirmed the excellent stability of bile acids and their deuterated internal standards in processed samples. One study found that various bile acid species were stable for 15 days at room temperature, 4°C, and −20°C. mdpi.com Another validation demonstrated that bile acids in extracted samples were stable for at least one week when stored at 4°C, with concentration variations of less than 10%. mdpi.com The chemical similarity between this compound and the native analyte ensures that they exhibit comparable stability, a critical attribute for a reliable internal standard.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Cholesterol Catabolism Pathways to Bile Acids

The conversion of cholesterol into bile acids is a major route for cholesterol elimination and is accomplished through two primary pathways in the liver: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.govtaylorandfrancis.com Isotopic tracers are essential for delineating the flow of metabolites through these intricate pathways. By introducing a labeled compound, researchers can track its conversion into various downstream products, thereby mapping the metabolic route and identifying key intermediates.

The classical pathway is responsible for the majority of bile acid production in humans. nih.gov It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. nih.gov Subsequent modifications to the steroid nucleus, including the action of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), lead to the formation of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov

The use of isotopically labeled precursors, such as deuterated or carbon-13 enriched cholesterol, allows for the tracing of its transformation through the classical pathway. In such studies, 3β-Cholic Acid-d5 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished, ensuring accurate quantification of the endogenously produced cholic acid and its metabolites. This precise measurement is crucial for determining the efficiency and regulation of the classical pathway under various physiological and pathological conditions.

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is a significant contributor to bile acid synthesis, particularly in certain disease states. nih.govnih.gov This pathway also involves the action of HSD3B7 and ultimately leads to the production of chenodeoxycholic acid. nih.gov Similar to the classical pathway, the alternative pathway can be investigated using isotopic tracers. By administering a labeled substrate and quantifying the resulting bile acids, researchers can assess the contribution of the alternative pathway to the total bile acid pool. The use of this compound as an internal standard in these analyses ensures the accuracy of the measurements, which is vital for understanding the regulatory mechanisms that govern the balance between the two pathways.

Studies on Specific Enzymatic Conversions

The enzymes involved in bile acid biosynthesis are key targets for research into metabolic disorders. Isotope-labeled compounds are instrumental in characterizing the activity and substrate specificity of these enzymes.

HSD3B7 is a critical enzyme in both the classical and alternative bile acid synthesis pathways, responsible for the conversion of the 3β-hydroxyl group of cholesterol precursors to the 3α-conformation characteristic of mature bile acids. nih.gov Studies have shown that HSD3B7 exhibits broad substrate specificity, with a notable requirement for a 7α-hydroxy group on the sterol substrate. The enzyme's kinetic parameters have been determined for various oxysterols, revealing its efficiency in processing intermediates from both major pathways. While these studies may not have directly used this compound as a substrate, the principles of isotopic labeling are fundamental to such kinetic assays.

Kinetic Parameters of HSD3B7 with Various Oxysterol Substrates
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
7α-Hydroxycholesterol17.40.126,900
7α,25-Dihydroxycholesterol15.20.149,200
7α,27-Dihydroxycholesterol3.80.0923,700

This table presents representative kinetic data for HSD3B7, illustrating its activity towards key intermediates in bile acid synthesis. The use of isotopically labeled substrates is a common practice in such enzymatic assays to facilitate product detection and quantification.

The roles of CYP7A1 and CYP27A1 as the initial enzymes of the classical and alternative pathways, respectively, have been extensively studied, often using genetic knockout models in animals. nih.gov These studies have demonstrated the critical importance of these enzymes in maintaining bile acid homeostasis. For instance, deficiencies in these enzymes lead to significant alterations in the bile acid pool and can result in severe liver disease. nih.gov The analysis of bile acid profiles in these models relies heavily on accurate quantification methods, where deuterated standards like this compound are essential for obtaining reliable data. restek.comnih.govresearchgate.netsigmaaldrich.com

Impact of Key Enzyme Deficiencies on Bile Acid Synthesis
Enzyme DeficiencyAffected PathwayKey Biochemical Consequences
CYP7A1Classical PathwayGreatly reduced synthesis of primary bile acids (cholic acid and chenodeoxycholic acid).
CYP27A1Alternative PathwayImpaired synthesis of 27-hydroxycholesterol, leading to accumulation of cholesterol and cholestanol.
HSD3B7Both PathwaysAccumulation of 3β-hydroxy-Δ5 bile acids, leading to cholestatic liver disease. nih.gov

This table summarizes the major consequences of deficiencies in key enzymes of bile acid biosynthesis. The diagnosis and monitoring of these conditions often involve the analysis of bile acids in urine and serum, where deuterated internal standards are crucial for accuracy. nih.gov

Isotopic Tracer Applications for Metabolic Flux Determination

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This approach relies on the use of isotopic tracers to follow the flow of atoms through metabolic pathways. In the context of bile acid synthesis, this compound plays a crucial role, not as a tracer that is administered to a system, but as an indispensable internal standard for the analytical methods that quantify the metabolites. restek.comnih.govresearchgate.netsigmaaldrich.com

By introducing a labeled precursor, such as ¹³C-cholesterol, into a cell culture or an in vivo model, researchers can measure the rate at which it is converted into various bile acids. The concentrations of these newly synthesized, labeled bile acids are determined by LC-MS/MS. To ensure the accuracy of these measurements, a known amount of a deuterated standard, such as this compound, is added to each sample. researchgate.netsigmaaldrich.comsciex.com This allows for the correction of any variability in sample preparation and instrument response, thereby providing a precise quantification of the endogenous bile acids. This accurate data is then used to calculate the flux, or rate of synthesis, through the different bile acid production pathways.

Commonly Used Deuterated Bile Acid Internal Standards for LC-MS/MS Analysis
Deuterated StandardCorresponding Analyte
Cholic acid-d5Cholic acid
Chenodeoxycholic acid-d4Chenodeoxycholic acid
Deoxycholic acid-d4Deoxycholic acid
Lithocholic acid-d4Lithocholic acid
Glycocholic acid-d4Glycocholic acid
Taurocholic acid-d5Taurocholic acid

This table lists several deuterated bile acids that are commonly used as internal standards in metabolic studies. sigmaaldrich.com The use of these standards is essential for accurate quantification in metabolic flux analysis.

Differentiation of Endogenous Metabolites and Metabolic Noise in Metabolomics

In the field of metabolomics, which aims to measure all small-molecule metabolites in a biological sample, one of the greatest challenges is achieving accurate and precise quantification. globethesis.com Biological samples like plasma or tissue extracts are incredibly complex, and the signal for a specific metabolite can be affected by other molecules in the sample (matrix effects) or by fluctuations in the analytical instrument's performance. nih.gov

This compound is an ideal internal standard for the quantification of endogenous cholic acid and its derivatives. medchemexpress.com An internal standard is a compound added to a sample in a known quantity before processing. Because the stable-isotope labeled standard is chemically identical to its endogenous counterpart, it experiences the same losses during sample extraction and the same matrix effects during analysis. thermofisher.com

Crucially, its higher mass (due to the five deuterium (B1214612) atoms) allows it to be distinguished from the endogenous, unlabeled cholic acid by the mass spectrometer. The instrument detects two separate signals, one for the analyte and one for the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation or instrument response are cancelled out, leading to highly accurate quantification. This method, known as stable isotope dilution mass spectrometry, is the gold standard for quantitative metabolomics. nih.gov It allows researchers to reliably differentiate the true biological signal of endogenous cholic acid from background noise and other interferences.

Table 3: Mass Spectrometry Data for Differentiating Endogenous and Labeled Cholic Acid

Compound Chemical Formula Monoisotopic Mass (Da) Mass Spectrometry Signal Role in Analysis
Cholic AcidC₂₄H₄₀O₅408.2876m/z 407.2801 [M-H]⁻Analyte: The endogenous compound being measured.
This compound C₂₄H₃₅D₅O₅413.3189m/z 412.3114 [M-H]⁻Internal Standard: Differentiated by a +5 mass shift; used for accurate quantification.

This clear separation ensures that measurements reflect true biological concentrations, free from the "metabolic noise" that can confound results.

Research on Deuterium Isotope Effects in Bile Acid Biochemistry

Investigation of Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Cholic Acid

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position in a molecule can alter the rate of a chemical reaction if the bond to that position is broken or significantly altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone in the study of enzyme mechanisms. While direct studies on 3β-Cholic Acid-d5 are not extensively documented in publicly available literature, we can infer its potential applications and expected outcomes based on research on similar deuterated bile acids and the enzymes responsible for their transformation.

The primary metabolism of cholic acid in the gut is carried out by the microbial 7α-dehydroxylation pathway, which converts cholic acid into deoxycholic acid. This multi-step process is initiated by the bile acid-inducible (bai) gene cluster found in certain gut bacteria, such as Clostridium scindens. Key enzymes in this pathway include bile acid-CoA ligase (encoded by baiB), 3α-hydroxysteroid dehydrogenase (encoded by baiA), and subsequent enzymes responsible for the removal of the 7α-hydroxyl group.

Deuteration at the C-3 position, as in this compound, would be expected to exhibit a secondary KIE in reactions involving the 3-hydroxyl group. For instance, the oxidation of the 3β-hydroxyl group to a 3-oxo intermediate by a 3β-hydroxysteroid dehydrogenase would likely be sensitive to isotopic substitution at the C-3 position. The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and more difficult to break. In the transition state of the oxidation reaction, the hybridization of the C-3 carbon changes from sp3 to sp2, leading to a change in the vibrational frequencies of the C-H/C-D bond. This change typically results in a small inverse KIE (kH/kD < 1) for such secondary effects.

Conversely, if deuteration were at a position where a bond is directly cleaved in the rate-determining step, a more significant primary KIE would be observed. For example, in the 7α-dehydroxylation of cholic acid, if the removal of a hydrogen (or deuterium) from a specific carbon is the slowest step, using a specifically deuterated cholic acid would slow down the reaction rate, providing evidence for that specific mechanistic step.

Table 1: Predicted Kinetic Isotope Effects in Key Enzymatic Reactions of Cholic Acid Metabolism

Enzymatic ReactionEnzymeLikely KIE with this compoundExpected kH/kD ValueMechanistic Insight
CoA LigationBile Acid-CoA Ligase (baiB)Negligible~1Reaction center is the C-24 carboxyl group, distant from the C-3 position.
3β-Hydroxyl Oxidation3β-Hydroxysteroid DehydrogenaseSecondary< 1 (Inverse)Indicates a change in hybridization at the C-3 position in the transition state.
7α-Dehydroxylationbai enzyme cascadeNegligible at C-3~1The primary reaction site is the C-7 position. Deuteration at other sites has minimal effect.

Mechanistic Studies on the Influence of Deuteration on Bile Acid Metabolism

The introduction of deuterium into the cholic acid molecule can serve as a tracer to follow its metabolic fate and to understand the stereospecificity and mechanisms of the enzymes involved. The "d5" designation in this compound implies that five deuterium atoms have been incorporated into the molecule. The exact positions of these deuterium atoms are crucial for interpreting metabolic studies. Assuming the deuteration is on the steroid nucleus, it can provide valuable information on various metabolic transformations.

One of the key metabolic pathways for bile acids in the gut is epimerization, which involves the change in the stereochemistry of hydroxyl groups. For instance, the conversion of the 3β-hydroxyl group of 3β-cholic acid to the 3α-configuration of cholic acid is catalyzed by hydroxysteroid dehydrogenases (HSDHs). This process involves an oxidation-reduction sequence via a 3-oxo intermediate. By using this compound, researchers can track the retention or loss of deuterium at the C-3 position. If the deuterium at C-3 is retained during the epimerization, it would suggest an intramolecular transfer mechanism. Conversely, its loss and replacement with a proton from the solvent would indicate a mechanism involving solvent exchange.

Furthermore, studies on the metabolism of deuterated cholic acid (d4-CA) by gut microbiota have demonstrated the loss of a deuterium atom during the formation of deoxycholic acid. This observation was attributed to the formation of a 3-oxo-Δ4-intermediate in the 7α-dehydroxylation pathway, providing direct evidence for the specific chemical transformations occurring within the gut microbiome. Similarly, tracing the metabolic products of this compound using mass spectrometry would allow for the precise identification of intermediates and final products, shedding light on the regioselectivity and stereoselectivity of the involved enzymes.

The use of deuterated bile acids like this compound is also instrumental in quantifying bile acid pool sizes and turnover rates in vivo. By administering a known amount of the deuterated standard and measuring its dilution in the bile acid pool over time, researchers can calculate important physiological parameters. The stability of the deuterium labels is critical for the accuracy of these studies, and understanding the potential for their loss during metabolism is essential for correct data interpretation.

Table 2: Potential Mechanistic Insights from Metabolomic Studies of this compound

Metabolic TransformationAnalytical ApproachPotential FindingsMechanistic Implication
Epimerization at C-3Mass Spectrometry analysis of deuterium retention/lossRetention of deuterium at C-3Intramolecular hydride transfer by HSDH.
Loss of deuterium at C-3Solvent-mediated proton exchange.
7α-DehydroxylationTracking the m/z shift in metabolic productsLoss of specific deuterium atomsIdentification of specific intermediates (e.g., Δ4- or Δ6- intermediates).
Overall Metabolism and ExcretionIsotope Ratio Mass SpectrometryRate of disappearance of the deuterated formDetermination of metabolic clearance and pathway fluxes.

Future Directions and Emerging Research Avenues for 3β Cholic Acid D5

Development of Novel Stable Isotope-Labeled Bile Acid Probes

The accurate quantification of bile acids in complex biological matrices is a significant analytical challenge due to the structural similarity and wide concentration range of different bile acid species. nih.govnih.gov Stable isotope-labeled compounds, such as deuterated bile acids, are essential internal standards for mass spectrometry-based quantification, correcting for variability during sample preparation and analysis. nih.govsciex.com 3β-Cholic Acid-d5, a deuterated analog of a primary bile acid, exemplifies the utility of such probes. medchemexpress.com

Future research will focus on expanding the library of stable isotope-labeled bile acid standards to encompass a wider range of primary, secondary, and modified bile acids. This will enable more comprehensive and accurate profiling of the entire bile acid metabolome. The development of novel probes will likely involve:

Synthesis of standards for rare and microbially-modified bile acids: The gut microbiota significantly influences the bile acid pool by generating a diverse array of secondary bile acids. mdpi.commdpi.com Creating labeled standards for these microbially-derived species is crucial for understanding the intricate host-microbiome interactions in health and disease. nih.govnih.gov

Site-specific isotopic labeling: Strategic placement of stable isotopes can provide deeper insights into specific metabolic pathways and enzymatic conversions.

Multi-isotope labeling strategies: The use of probes with different isotopic labels (e.g., ¹³C, ¹⁵N in addition to deuterium) can facilitate multiplexed analyses and tracer studies to follow the metabolic fate of different bile acids simultaneously.

The availability of a broader and more sophisticated toolkit of stable isotope-labeled bile acid probes, including derivatives and isomers of compounds like this compound, will be instrumental for researchers to precisely map bile acid metabolism and its dysregulation in various pathological conditions. medchemexpress.com

Integration of this compound into Advanced Multi-Omics Workflows for Basic Research

The era of "omics" has revolutionized biological research by enabling a holistic view of cellular and organismal processes. The integration of metabolomics, particularly the targeted analysis of bile acids, with other omics disciplines like genomics, transcriptomics, and proteomics, offers a powerful approach to unravel complex biological systems. nih.govnih.gov This is often referred to as a multi-omics approach. nih.govnih.gov

In this context, this compound and other stable isotope-labeled standards are indispensable for ensuring the quantitative accuracy of the metabolomics data within these large-scale studies. nih.gov The precise data generated using these standards allows for meaningful correlations to be drawn between changes in the bile acid profile and alterations at the gene, transcript, and protein levels.

Emerging research avenues include:

Gut Microbiome and Host Co-metabolism: Multi-omics studies are being employed to decipher the complex interplay between the gut microbiota and host bile acid metabolism. nih.govnih.gov Accurate quantification of bile acids using standards like this compound is essential to link specific microbial populations and their enzymatic activities to changes in the host's bile acid pool and subsequent physiological effects. mdpi.com

Identifying Novel Biomarkers: By integrating metabolomic data with clinical information, researchers can identify novel bile acid-based biomarkers for the early detection and prognosis of diseases such as gastric cancer and metabolic disorders. frontiersin.org The reliability of these potential biomarkers hinges on the accuracy of the initial quantitative analysis.

Systems Biology Approaches: The quantitative data obtained using stable isotope dilution methods can be used to construct and validate computational models of bile acid metabolism. mdpi.com These models can simulate the effects of genetic or environmental perturbations on bile acid homeostasis and predict potential therapeutic targets.

The integration of accurately quantified bile acid data, facilitated by the use of this compound, into multi-omics workflows will undoubtedly deepen our understanding of the "gut-liver axis" and the role of bile acids in a wide array of physiological and pathophysiological processes.

Advancements in Analytical Platforms for Comprehensive Bile Acid Profiling in Research Settings

The demand for high-throughput, sensitive, and specific methods for bile acid analysis has driven significant innovation in analytical platforms. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive profiling of bile acids due to its superior sensitivity and specificity. nih.govmdpi.com

The robustness and accuracy of LC-MS/MS methods for bile acid quantification are critically dependent on the use of appropriate internal standards. nih.govsciex.com this compound serves as an ideal internal standard for its corresponding unlabeled analyte, as it co-elutes chromatographically but is distinguished by its mass-to-charge ratio in the mass spectrometer. medchemexpress.com

Future advancements in analytical platforms will likely focus on:

TechnologyAdvancementRole of this compound and other Stable Isotopes
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS Development of methods with even faster separation times and higher resolution to distinguish between isomeric bile acids. numberanalytics.comnih.govEssential for accurate quantification in high-throughput screening and complex isomer separation. nih.gov
High-Resolution Mass Spectrometry (HRMS) Increased use of HRMS for untargeted and targeted bile acid analysis, providing greater confidence in compound identification. sciex.comCrucial for validating the identity of newly discovered bile acids and ensuring accurate quantification in complex matrices. sciex.com
Supercritical Fluid Chromatography (SFC)-MS Exploration of SFC as an alternative to LC for the rapid separation of bile acids, particularly for less polar species. frontiersin.orgServes as a necessary internal standard to control for analytical variability in these emerging methods. frontiersin.org
Chemical Derivatization Use of stable isotope labeling derivatization techniques to enhance the sensitivity and chromatographic behavior of bile acids. nih.govCan be used in conjunction with derivatizing agents to create a suite of standards for multiplexed analysis. nih.gov

These advanced platforms, in combination with a comprehensive suite of stable isotope-labeled internal standards including this compound, will empower researchers to perform more detailed and accurate bile acid profiling. This will ultimately accelerate the discovery of new insights into the multifaceted roles of bile acids in biological systems. the-scientist.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3β-Cholic Acid-d5 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like this compound are quantified using isotope dilution techniques. For example, plasma samples are processed with acetonitrile for protein precipitation, followed by evaporation and reconstitution. Chromatographic separation uses C18 columns with mobile phases of ammonium acetate and acetonitrile (70:30 v/v). Detection employs negative ion mode MRM transitions (e.g., m/z 407.3→407.3 for cholic acid and m/z 412.3→412.3 for deuterated analogs). Calibration curves typically span 5–2000 ng/mL with intra-study accuracy of 95.5–104.3% and precision ≤6.5% .

Q. How does this compound improve experimental accuracy in bile acid metabolism studies?

  • Methodological Answer : As a stable isotope-labeled internal standard, it corrects for matrix effects and ion suppression in LC-MS/MS. For instance, in pharmacokinetic studies, baseline-adjusted parameters (AUC0-24, Cmax) are derived by subtracting endogenous bile acid levels from post-dose measurements. This ensures precise tracking of exogenous cholic acid metabolism, particularly in disorders like cerebrotendinous xanthomatosis (CTX) where endogenous levels are erratic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 risk).
  • Storage : Keep containers tightly sealed in dry, cool conditions away from ignition sources.
  • Waste disposal : Avoid drain disposal; incinerate via certified hazardous waste programs .

Advanced Research Questions

Q. How can contradictory data on enzyme activity in bile acid biosynthesis pathways be resolved using this compound?

  • Methodological Answer : In CTX, defective 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol leads to bile acid deficiency. To resolve discrepancies, combine in vivo pulse-chase experiments (intravenous administration of labeled precursors) with in vitro enzyme assays. For example, compare hydroxylation rates of 5β-cholestane-3α,7α,12α-triol in CTX vs. controls. Use deuterated standards to normalize recovery rates and distinguish pathway-specific bottlenecks .

Q. What experimental designs optimize the use of this compound in microbiome-bile acid interaction studies?

  • Methodological Answer :

  • Gnotobiotic models : Colonize germ-free mice with human gut microbiota and administer this compound to track microbial modifications (e.g., deconjugation, 7α-dehydroxylation).
  • Metabolomics : Pair LC-MS/MS with 16S rRNA sequencing to correlate bacterial taxa with specific bile acid transformations.
  • Dose-response : Use isotopically labeled analogs to quantify host-microbe co-metabolism kinetics under varying dietary conditions .

Q. How does this compound enhance specificity in molecularly imprinted polymer (MIP) sensors for bile acid detection?

  • Methodological Answer : MIPs templated with cholic acid show cross-reactivity with structurally similar bile acids (e.g., chenodeoxycholic acid). Incorporate this compound as a competitive binder during sensor validation. For instance, measure selectivity coefficients (k) using QCM nanosensors: MIPs show 15-fold higher affinity for cholic acid (Q = 8.92 nmol) vs. chenodeoxycholic acid (Q = 0.60 nmol). Deuterated standards improve calibration by minimizing nonspecific binding .

Q. What are the limitations of using this compound in long-term in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Isotope effects : Despite minimal deuterium effects, prolonged studies (>21 days) may observe slight metabolic rate differences vs. non-deuterated analogs.
  • Tracer dilution : Endogenous bile acid pools can dilute the deuterated signal, requiring higher initial doses or more sensitive detection limits.
  • Ethical constraints : Longitudinal human studies require rigorous IRB approval due to potential hepatotoxicity risks at high doses .

Data Contradiction Analysis

Q. How to address conflicting results in hepatic enrichment studies of this compound?

  • Methodological Answer : Discrepancies often arise from inter-individual variability in CYP7A1/CYP27A1 enzyme expression. Mitigate this by:

  • Stratified sampling : Group subjects by genetic polymorphisms (e.g., CYP7A1 rs3808607).
  • Tracer kinetics : Use compartmental modeling (e.g., WinNonlin®) to distinguish hepatic vs. extrahepatic metabolism.
  • Tissue validation : Cross-validate plasma data with liver biopsies, as done in CTX studies showing biliary enrichment of cholic acid after 5-year therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.